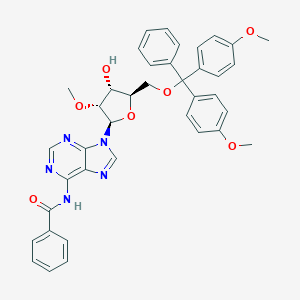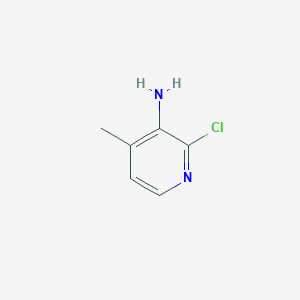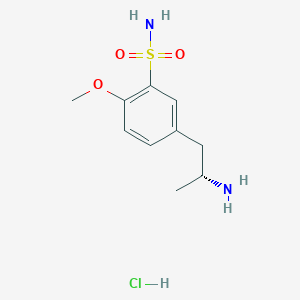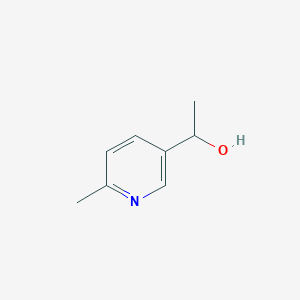![molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-benzo[b]azepine-2,5-dion CAS No. 16511-38-9](/img/structure/B17667.png)
3,4-Dihydro-1H-benzo[b]azepine-2,5-dion
Übersicht
Beschreibung
3,4-Dihydro-1H-1-benzazepine-2,5-dione is an organic compound with the molecular formula C10H9NO2 It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1H-1-benzazepine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to have a wide range of targets, including those involved in cardiovascular diseases .
Mode of Action
Some derivatives of this compound have shown strong anticonvulsant activities , suggesting that they may interact with targets in the nervous system to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.
Result of Action
Some derivatives of this compound have shown good inhibitory effects against staphylococcus aureus atcc 29213 and mtb h37rv , suggesting potential antimicrobial activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate and a boron hydride-dimethyl sulfide complex . Another method involves the conversion of ketoximes to the desired product using propylphosphonic anhydride as a catalyst .
Industrial Production Methods: Industrial production methods for 3,4-Dihydro-1H-1-benzazepine-2,5-dione are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated benzazepine derivatives.
Substitution: Various substituted benzazepine derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione
- 2,3,4,5-Tetrahydro-1H-1-benzazepine-2,5-dione
- 3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Comparison: 3,4-Dihydro-1H-1-benzazepine-2,5-dione is unique due to its specific ring structure and the presence of both a benzene ring and a seven-membered ring with nitrogen. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the nitrogen atom in the seven-membered ring can influence its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTXDALRBZEUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327275 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16511-38-9 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,4-dihydro-1H-1-benzazepine-2,5-dione that make it a valuable scaffold in medicinal chemistry?
A1: This compound features a seven-membered benzazepine ring fused to a 2,5-dione moiety. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for developing novel pharmaceutical compounds. For instance, studies have shown the potential of using this scaffold to develop highly potent and selective dopamine D(3)-receptor antagonists. []
Q2: Can you describe a synthetic route to obtain pyrazolo, isoxazolo, and pyrimido annulated analogues of 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A2: Research describes an efficient one-pot protocol for annulation on the benzazepine nucleus. The process involves reacting the oxoketene dithioacetal derivative of 3,4-dihydro-1H-1-benzazepine-2,5-dione with various reagents. For example, reacting it with hydrazine hydrate yields pyrazolo analogues, while using hydroxylamine hydrochloride produces isoxazolo analogues. Pyrimido analogues can be obtained by reacting with reagents like acetamidine hydrochloride, guanidine nitrate, urea, or thiourea. []
Q3: How can we enhance the efficiency of designing experiments for studying the synthesis of compounds like 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A3: Model-based optimal experimental design can significantly improve the efficiency of such studies. By employing global parameter sensitivities and appropriate design measures, researchers can maximize the information gained from experiments. This approach helps in obtaining more precise parameter estimates and identifying reliable model candidates, especially when dealing with limited experimental data. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)


![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)






